molecular formula C11H22N2O4 B12723772 Diamino-nonanedicarboxylic acid CAS No. 73012-56-3

Diamino-nonanedicarboxylic acid

Cat. No.: B12723772
CAS No.: 73012-56-3
M. Wt: 246.30 g/mol
InChI Key: NKXGAOCVXRXULI-IUCAKERBSA-N
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Description

Diamino-nonanedicarboxylic acid is an organic compound that belongs to the class of diamino acids It features a carboxylic acid group at each end of a nine-carbon chain, with two amino groups attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: Diamino-nonanedicarboxylic acid can be synthesized through several methods. One common approach involves the reductive amination of dialdehyde cellulose disks using 2-picoline-borane . This method starts with the oxidation of filter paper with sodium periodate to produce dialdehyde cellulose disks, which are then subjected to reductive amination to yield diamino cellulose disks .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reductive amination techniques. The process is optimized for high yield and purity, ensuring that the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions: Diamino-nonanedicarboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The amino groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

Diamino-nonanedicarboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diamino-nonanedicarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways .

Comparison with Similar Compounds

Diamino-nonanedicarboxylic acid can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific structure, which provides distinct chemical and biological properties

Properties

CAS No.

73012-56-3

Molecular Formula

C11H22N2O4

Molecular Weight

246.30 g/mol

IUPAC Name

(2S,10S)-2,10-diaminoundecanedioic acid

InChI

InChI=1S/C11H22N2O4/c12-8(10(14)15)6-4-2-1-3-5-7-9(13)11(16)17/h8-9H,1-7,12-13H2,(H,14,15)(H,16,17)/t8-,9-/m0/s1

InChI Key

NKXGAOCVXRXULI-IUCAKERBSA-N

Isomeric SMILES

C(CCC[C@@H](C(=O)O)N)CCC[C@@H](C(=O)O)N

Canonical SMILES

C(CCCC(C(=O)O)N)CCCC(C(=O)O)N

Origin of Product

United States

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